molecular formula C22H46O B1588203 Undecyl Ether CAS No. 43146-97-0

Undecyl Ether

Cat. No. B1588203
CAS RN: 43146-97-0
M. Wt: 326.6 g/mol
InChI Key: TXYKVMGAIGVXFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Undecyl ether can be synthesized through various methods, including the Williamson ether synthesis . In this process, an alkoxide nucleophile (such as sodium alkoxide) reacts with an alkyl halide (such as methyl iodide) to form the ether. The reaction proceeds via an SN2 mechanism . Additionally, undecyl ether can be obtained by reacting acetic anhydride with undecane in the presence of a suitable catalyst .


Molecular Structure Analysis

The molecular formula of undecyl ether is C11H23O , and its molecular weight is approximately 186.33 g/mol . The structure consists of an alkyl group (methyl) attached to the oxygen atom. The bond angle around the oxygen atom is approximately 112° , which is larger than the H-O-H bond angle in water due to steric repulsion from the methyl groups .


Chemical Reactions Analysis

  • Friedel-Crafts Reaction : Aromatic ethers can participate in Friedel-Crafts reactions, where an alkyl or acyl group is added to the aromatic ring in the presence of a Lewis acid catalyst .

Physical And Chemical Properties Analysis

  • Safety Hazards : Extremely flammable, explosive, and forms explosive peroxides. Toxicity is low, but chronic exposure can lead to central nervous system disorders .

Scientific Research Applications

Undecyl ether, a compound with the molecular formula

C11H23OCH3 C_{11}H_{23}OCH_3 C11​H23​OCH3​

, is a member of the ether family of organic compounds. It is known for its stability and resistance to harsh conditions, making it valuable in various scientific research applications. Here’s a comprehensive analysis focusing on six distinct applications:

Synthesis of Carbon Radicals

Undecyl ether can be used in the synthesis of carbon radicals, which are essential intermediates in many chemical reactions. Researchers have developed methods to generate carbon radicals from acetals, and undecyl ether’s stability makes it a suitable candidate for such transformations .

Reduction of Esters to Ethers

The reduction of esters to ethers is a significant transformation in organic chemistry. Undecyl ether can be produced through the reduction of corresponding esters. This process is considered a valuable alternative to traditional methods, which often require strongly acidic or basic conditions .

Mass Spectrometry Analysis

In mass spectrometry, undecyl ether can be used as a standard or reference compound due to its well-defined mass spectrum. This application is crucial for the identification and quantification of compounds in complex mixtures .

Mechanism of Action

Undecyl ether exhibits antifungal properties. It inhibits the morphogenesis of Candida albicans , preventing the conversion of yeast to the hyphal form (associated with active infection) by inhibiting fatty acid biosynthesis .

properties

IUPAC Name

1-undecoxyundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYKVMGAIGVXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195723
Record name 1,1'-Oxydiundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecyl Ether

CAS RN

43146-97-0
Record name 1-(Undecyloxy)undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43146-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Oxydiundecane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Oxydiundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-oxydiundecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of undecyl ether derivatives in analytical chemistry?

A: Poly(oxyethylene) alkyl ethers, including those with an undecyl chain, are commonly used as nonionic surfactants. [] These compounds can be found in various products, eventually ending up in environmental water sources. [] Field desorption mass spectrometry (FDMS) can be used to identify and quantify trace levels of these surfactants in river water. [] This technique is valuable for monitoring the presence and concentration of these compounds in the environment.

Q2: Have any studies investigated the biological activity of compounds containing an undecyl ether moiety?

A: While the provided research doesn't directly investigate the biological activity of undecyl ethers themselves, one study identifies butyl undecyl ether sulfuric acid in a chloroform extract of Rosa canina L. fruits. [] Further research is planned to determine the potential biological activity of this extract. [] This suggests a potential area of future investigation into the bioactivity of undecyl ether-containing compounds.

Q3: What are the potential applications of undecyl ether derivatives in material science?

A: Polyoxyethylene 2-heptyl-undecyl ether demonstrates effectiveness as an active component in animal hair and feather processing agents. [] This particular ether exhibits strong grease-removing capabilities even at low concentrations without excessive foaming. [] Additionally, it imparts antistatic properties to the treated materials. [] This highlights the potential use of undecyl ether derivatives in cleaning and material treatment applications.

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